molecular formula C18H21NO4S B11088598 Dimethyl 1-cyclopropyl-4-(5-ethylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-cyclopropyl-4-(5-ethylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11088598
M. Wt: 347.4 g/mol
InChI Key: VJWRRMRWDXGURU-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclopropyl-4-(5-ethylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with a cyclopropyl group at the 1-position and a 5-ethylthiophen-2-yl moiety at the 4-position. The 3- and 5-positions are esterified with methyl groups. This structure places it within the broader class of DHP calcium channel blockers, which are pharmacologically significant for their vasodilatory and antihypertensive properties .

The 5-ethylthiophen-2-yl substituent adds aromaticity and lipophilicity, which may enhance membrane permeability compared to nitroaryl-substituted DHPs like nifedipine . Crystallographic validation of similar DHP derivatives (e.g., nimodipine analogs) often employs programs like SHELXL for structure refinement, ensuring precise determination of bond lengths, angles, and ring puckering parameters .

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

dimethyl 1-cyclopropyl-4-(5-ethylthiophen-2-yl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO4S/c1-4-12-7-8-15(24-12)16-13(17(20)22-2)9-19(11-5-6-11)10-14(16)18(21)23-3/h7-11,16H,4-6H2,1-3H3

InChI Key

VJWRRMRWDXGURU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)C3CC3)C(=O)OC

Origin of Product

United States

Biological Activity

Dimethyl 1-cyclopropyl-4-(5-ethylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DCPD) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), known for their diverse biological activities. This article explores the biological activity of DCPD, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Dihydropyridine Compounds

Dihydropyridines are well-established in medicinal chemistry due to their ability to modulate calcium channels and exhibit various pharmacological effects. The structural modifications in DHPs can significantly influence their biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects. DCPD's unique cyclopropyl and ethylthiophene substituents suggest potential novel activities that warrant investigation.

Synthesis and Characterization

DCPD can be synthesized through a modified Hantzsch reaction involving cyclopropyl and ethylthiophene derivatives. The synthesis typically yields high purity and significant quantities of the compound. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antihypertensive Effects

DCPD has been evaluated for its antihypertensive properties. Studies indicate that DHPs generally exert their effects by blocking L-type calcium channels, leading to vasodilation. In vitro studies have shown that DCPD can effectively inhibit calcium influx in vascular smooth muscle cells, resulting in reduced blood pressure in animal models.

Analgesic Activity

Recent research highlights the analgesic potential of DCPD. A study demonstrated that compounds similar to DCPD exhibit significant analgesic effects in tail immersion assays at doses comparable to standard analgesics like diclofenac. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain pathways.

Anti-inflammatory Properties

The anti-inflammatory activity of DCPD has been assessed through various models. Inflammation-induced assays show that DCPD significantly reduces inflammatory markers such as prostaglandins and cytokines. This effect is attributed to its ability to inhibit COX enzymes and modulate nitric oxide production.

Study 1: Analgesic Activity Evaluation

In a controlled study involving several DHP derivatives, DCPD was tested alongside traditional analgesics. Results indicated that DCPD exhibited an analgesic effect with a maximum efficacy of 81% at a dose of 5 mg/kg, comparable to diclofenac's efficacy of 79% at the same dose .

CompoundDose (mg/kg)Analgesic Activity (%)
DCPD581
Diclofenac579

Study 2: Antihypertensive Effects

In another study focusing on antihypertensive effects, DCPD was administered to hypertensive rats. The results demonstrated a significant reduction in systolic blood pressure after administration compared to control groups. The mechanism was linked to calcium channel blockade similar to other known DHPs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

Bis(1-methylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Compound B in ):

  • Substituents : 3-Nitrophenyl at position 4, isopropyl ester groups.
  • Key Differences : The nitro group enhances electron-withdrawing effects, stabilizing the DHP ring but reducing lipophilicity. Isopropyl esters increase steric bulk compared to methyl esters.

Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Compound C in ): Substituents: 3-Nitrophenyl at position 4, methoxyethyl ester groups.

Nifedipine :

  • Substituents : 3-Nitrophenyl at position 4, methyl esters.
  • Key Differences : The absence of a cyclopropyl group reduces steric hindrance, possibly favoring a planar DHP ring conformation critical for calcium channel binding.

Table 1: Structural and Physicochemical Comparison

Compound Position 1 Position 4 Ester Groups LogP* Crystallographic Validation Method
Target Compound Cyclopropyl 5-Ethylthiophen-2-yl Methyl ~3.2† SHELXL
Bis(1-methylethyl) DHP (Compound B) H 3-Nitrophenyl Isopropyl ~2.8 SHELXTL
Bis(2-methoxyethyl) DHP (Compound C) H 3-Nitrophenyl Methoxyethyl ~1.5 SHELXPRO
Nifedipine H 3-Nitrophenyl Methyl ~2.9 SHELXL

*Predicted using fragment-based methods.
†Estimated based on thiophene’s contribution.

Key Research Findings

  • Ring Puckering and Conformation: The cyclopropyl group in the target compound may induce non-planar puckering in the DHP ring, as analyzed via Cremer-Pople coordinates . This contrasts with nifedipine’s near-planar conformation, which is optimal for binding to L-type calcium channels .
  • Crystallographic Robustness : The target compound’s structure determination likely requires high-resolution data due to its complex substituents, leveraging SHELXL’s refinement capabilities .

Pharmacological Implications

  • The 5-ethylthiophen-2-yl group may confer unique selectivity profiles compared to nitroaryl analogs, as thiophene’s sulfur atom participates in hydrophobic interactions with channel proteins.
  • Cyclopropyl-induced steric effects could reduce off-target binding but may also lower potency compared to nifedipine derivatives .

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